1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-1-yl)ethan-1-one
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Overview
Description
1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-1-yl)ethan-1-one is a compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a hydroxy group and a naphthyl group. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of extensive research.
Preparation Methods
The synthesis of 1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-1-yl)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 4-(dimethylamino)benzaldehyde with 1-naphthylamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products. Major products formed from these reactions depend on the specific reagents and conditions used but generally include a variety of substituted or functionalized derivatives .
Scientific Research Applications
1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-1-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Mechanism of Action
The mechanism by which 1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-1-yl)ethan-1-one exerts its effects is primarily through its interaction with specific molecular targets. The compound’s structure allows it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved, but preliminary research suggests that the compound may modulate cellular signaling pathways and gene expression .
Comparison with Similar Compounds
When compared to similar compounds, 1-[4-(Dimethylamino)phenyl]-2-hydroxy-2-(naphthalen-1-yl)ethan-1-one stands out due to its unique combination of functional groups. Similar compounds include:
1-(4-(Dimethylamino)phenyl)propan-1-one: Lacks the naphthyl group, resulting in different chemical and physical properties.
(2E)-3-[4-(Dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one: Contains a prop-2-en-1-one bridge instead of the ethan-1-one structure, leading to variations in reactivity and applications.
These comparisons highlight the distinctiveness of this compound and its potential for diverse applications in scientific research and industry.
Properties
CAS No. |
651712-86-6 |
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Molecular Formula |
C20H19NO2 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-[4-(dimethylamino)phenyl]-2-hydroxy-2-naphthalen-1-ylethanone |
InChI |
InChI=1S/C20H19NO2/c1-21(2)16-12-10-15(11-13-16)19(22)20(23)18-9-5-7-14-6-3-4-8-17(14)18/h3-13,20,23H,1-2H3 |
InChI Key |
PAVAFGRJUONCHR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C(C2=CC=CC3=CC=CC=C32)O |
Origin of Product |
United States |
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